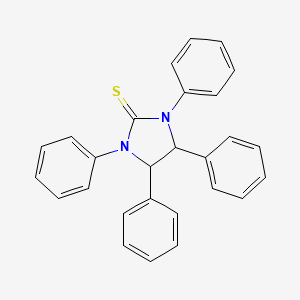
1,3,4,5-Tetraphenylimidazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,5-Tetraphenylimidazolidine-2-thione: is a heterocyclic compound characterized by a five-membered ring containing nitrogen and sulfur atoms This compound is notable for its structural complexity and the presence of four phenyl groups attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,4,5-Tetraphenylimidazolidine-2-thione can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of benzil with thiourea in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1,3,4,5-Tetraphenylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding imidazolidines.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,3,4,5-Tetraphenylimidazolidine-2-thione has diverse applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design and development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1,3,4,5-tetraphenylimidazolidine-2-thione involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can lead to the formation of stable complexes with metal ions, which can then participate in various catalytic processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, potentially affecting cellular redox states and enzyme functions.
Comparison with Similar Compounds
1,2,4-Triazolidine-3-thione: Another heterocyclic compound with similar sulfur and nitrogen atoms but different ring structure.
1,3,4-Thiadiazolidine-2-thione: Contains a similar thiourea moiety but with a different arrangement of nitrogen atoms.
Uniqueness: 1,3,4,5-Tetraphenylimidazolidine-2-thione is unique due to the presence of four phenyl groups, which significantly influence its chemical properties and potential applications. The specific arrangement of atoms in the imidazolidine ring also contributes to its distinct reactivity and interactions with other molecules.
Properties
CAS No. |
112092-12-3 |
|---|---|
Molecular Formula |
C27H22N2S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1,3,4,5-tetraphenylimidazolidine-2-thione |
InChI |
InChI=1S/C27H22N2S/c30-27-28(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)29(27)24-19-11-4-12-20-24/h1-20,25-26H |
InChI Key |
UISADEMYBQWVMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N(C(=S)N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14308720.png)


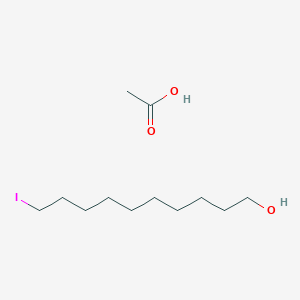

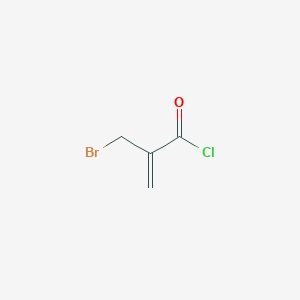
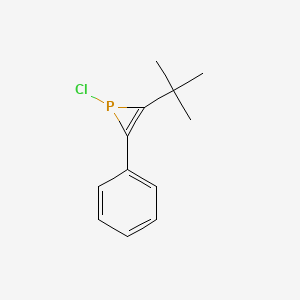

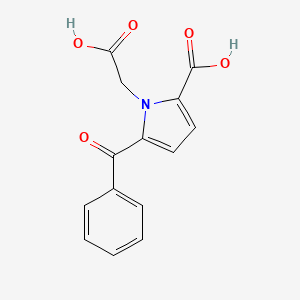


![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)
